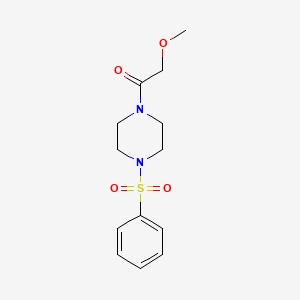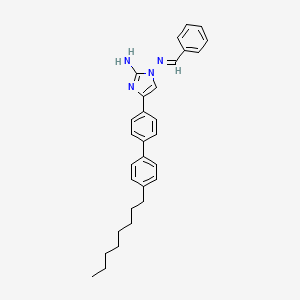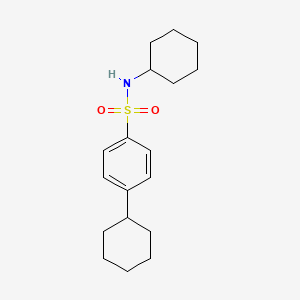![molecular formula C18H17N3O2S B5862881 N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as HMPL-523, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various cellular signaling pathways, including those related to B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin signaling. HMPL-523 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer, autoimmune diseases, and other inflammatory disorders.
Wirkmechanismus
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide targets SYK, which is a key mediator of BCR signaling and other cellular signaling pathways. By inhibiting SYK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration. In addition, this compound has also been shown to modulate the immune response by inhibiting the activation of immune cells, such as B cells and T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, survival, and migration, as well as the modulation of the immune response. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer agents. In addition, this compound has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases and other inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its specificity for SYK, which makes it a potent inhibitor of BCR signaling and other cellular signaling pathways. In addition, this compound has shown good pharmacokinetic properties and has been well-tolerated in preclinical studies. However, one of the limitations of this compound is its potential for off-target effects, which may limit its therapeutic potential in some cases.
Zukünftige Richtungen
There are several future directions for the development of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide and other SYK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells and other diseased cells. Another area of focus is the identification of biomarkers that can predict the response to SYK inhibitors and other targeted therapies. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound and other SYK inhibitors in various types of cancer, autoimmune diseases, and other inflammatory disorders.
Synthesemethoden
The synthesis of N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves several steps, including the preparation of 4-(2-amino-4-methylphenyl)thiazol-2-amine, which is then reacted with 4-bromo-2-fluoroacetophenone to yield 4-(2-amino-4-methylphenyl)-2-(4-bromo-2-fluorophenyl)thiazol-5-yl acetamide. This intermediate is then reacted with 4-hydroxy-2-methylbenzenamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied in preclinical models and has shown promising results in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, this compound has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as other inflammatory disorders, such as asthma and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-hydroxy-2-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-9-15(23)7-8-16(11)20-18-21-17(10-24-18)13-3-5-14(6-4-13)19-12(2)22/h3-10,23H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRDWGRUUILFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)



![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
